An In-depth Technical Guide to 5H-Benzofuro[3,2-c]carbazole-d10
An In-depth Technical Guide to 5H-Benzofuro[3,2-c]carbazole-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of 5H-Benzofuro[3,2-c]carbazole-d10, a deuterated analog of the organic semiconductor building block, 5H-Benzofuro[3,2-c]carbazole. Due to the limited availability of specific experimental data for the deuterated species, this document focuses on the well-documented properties of the parent compound, supplemented with a detailed explanation of the role and effects of deuterium (B1214612) labeling. The primary applications of these compounds are in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and as internal standards for quantitative analysis.
Introduction
5H-Benzofuro[3,2-c]carbazole and its deuterated isotopologue are polycyclic aromatic heterocyclic compounds. The core structure fuses a benzofuran (B130515) and a carbazole (B46965) moiety, creating a rigid and planar system with unique photophysical properties. While the non-deuterated form is explored as a key component in advanced electronic materials, the deuterated version, 5H-Benzofuro[3,2-c]carbazole-d10, primarily serves as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification.[1] Deuteration, the replacement of hydrogen with its heavier isotope deuterium, offers significant advantages in both analytical and material science applications due to the kinetic isotope effect.
Physicochemical Properties
The fundamental physicochemical properties of 5H-Benzofuro[3,2-c]carbazole-d10 and its parent compound are summarized below.
| Property | 5H-Benzofuro[3,2-c]carbazole-d10 | 5H-Benzofuro[3,2-c]carbazole |
| CAS Number | 2607949-29-9[2] | 1199616-66-4[3] |
| Molecular Formula | C₁₈HD₁₀NO[2] | C₁₈H₁₁NO[3] |
| Molecular Weight | 267.35 g/mol [2] | 257.29 g/mol [3] |
| Physical Form | Solid | Solid[4] |
| Purity (Typical) | Not specified | 97%[3] |
| Storage | Room temperature, sealed in dry conditions | Room temperature, sealed in dry conditions[4] |
Experimental Data (for 5H-Benzofuro[3,2-c]carbazole)
Detailed experimental data for 5H-Benzofuro[3,2-c]carbazole-d10 is not publicly available. The following data pertains to the non-deuterated parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.52 (m, 6H), 7.72 (d, J=8.4 Hz, 1H), 7.95-7.99 (m, 2H), 8.31 (s, 1H), 8.50 (d, J=7.6 Hz, 1H).
Mass Spectrometry (MS)
MS (FAB) m/z: 257 [(M+H)⁺].
Synthesis Protocol (for 5H-Benzofuro[3,2-c]carbazole)
The synthesis of 5H-Benzofuro[3,2-c]carbazole is typically achieved through a multi-step process involving a key cyclization reaction.
Synthesis of 4-(2-nitrophenyl)dibenzo[b,d]furan
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Reactants: 1-bromo-2-nitrobenzene (B46134) (15.00 g, 74.25 mmol), dibenzofuran-4-boronic acid (18.89 g, 89.10 mmol), and potassium carbonate (20.53 g, 148.51 mmol) are dissolved in a mixture of tetrahydrofuran (B95107) (450 ml) and distilled water (150 ml).
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Inert Atmosphere: The solution is bubbled with nitrogen (N₂) gas for 30 minutes.
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Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (3.00 g, 2.60 mmol) is added.
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Reaction: The mixture is refluxed for 24 hours under a nitrogen atmosphere.
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Work-up: The reaction mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) and distilled water three times.
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Purification: The organic layer is treated with anhydrous magnesium sulfate, and the solvent is removed by a rotary evaporator. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (1:4) as the eluent to yield the title compound as a yellow gel.
Synthesis of 5H-Benzofuro[3,2-c]carbazole
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Reactants: 4-(2-nitrophenyl)dibenzo[b,d]furan (20.00g, 69.14 mmol) and triphenylphosphine (B44618) (45.33 g, 172.84 mmol) are dissolved in 1,2-dichlorobenzene (B45396) (136 ml).
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Reaction: The solution is refluxed for 36 hours.
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Purification: The solvent is removed by distillation, and the residue is washed with toluene. The final product is purified by sublimation under vacuum to obtain a white powder.
Properties and Applications of Deuteration
Use as an Internal Standard
5H-Benzofuro[3,2-c]carbazole-d10 is primarily used as an internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The key properties that make it an excellent internal standard are:
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Chemical Equivalence: It is chemically almost identical to the non-deuterated analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.
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Mass Difference: The mass difference allows it to be distinguished from the analyte by the mass spectrometer.
This allows for the correction of variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise quantification.
Kinetic Isotope Effect in OLEDs
The core structure of 5H-benzofuro[3,2-c]carbazole is a promising building block for materials used in organic light-emitting diodes (OLEDs), particularly as a donor moiety in thermally activated delayed fluorescence (TADF) emitters.[5] Deuteration of organic molecules used in OLEDs can significantly enhance the operational lifetime of the devices. This is due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond less susceptible to cleavage, which is often a key step in the degradation pathways of organic electronic materials. By replacing C-H bonds with C-D bonds at critical positions, the rate of degradation can be slowed, leading to more stable and longer-lasting OLED devices.
Biological Activity
There is limited specific information on the biological activity of 5H-Benzofuro[3,2-c]carbazole or its deuterated analog. However, the broader class of carbazole derivatives is known to exhibit a wide range of biological activities, including but not limited to, anti-tumor, anti-bacterial, and anti-inflammatory properties. Benzofuran derivatives also show diverse biological activities.[6] The fusion of these two pharmacologically relevant scaffolds in 5H-Benzofuro[3,2-c]carbazole suggests potential for biological activity, but this remains an area for further investigation.
Conclusion
5H-Benzofuro[3,2-c]carbazole-d10 is a valuable tool for analytical chemists requiring a reliable internal standard for the quantification of its non-deuterated counterpart. The properties of the parent compound, 5H-Benzofuro[3,2-c]carbazole, make it an important building block in materials science for the development of next-generation OLEDs. The application of deuterium in this context highlights the importance of the kinetic isotope effect in enhancing the stability and lifetime of organic electronic devices. Further research into the biological activities of this fused heterocyclic system may reveal novel therapeutic applications.
